molecular formula C21H26N2O5S B2950334 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922097-72-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2950334
CAS No.: 922097-72-1
M. Wt: 418.51
InChI Key: WMSSMGZSCHAQTI-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This compound is characterized by a 4-methoxy-3-methylbenzenesulfonamide group attached to the 8-position of the oxazepine ring and a 5-ethyl substituent on the nitrogen of the oxazepine. The 3,3-dimethyl and 4-oxo functional groups further define its stereoelectronic profile.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-23-17-9-7-15(12-19(17)28-13-21(3,4)20(23)24)22-29(25,26)16-8-10-18(27-5)14(2)11-16/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSSMGZSCHAQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula: C23H27F3N2O4S
Molecular Weight: 484.5 g/mol
IUPAC Name: N-(5-ethyl-3,3-dimethyl-4-oxo-2H-benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways that are crucial in various diseases. Notably:

  • RIPK1 Inhibition: The compound exhibits a strong binding affinity towards receptor-interacting protein kinase 1 (RIPK1), with an IC50 value of 1.0 nM. This inhibition is significant for conditions involving chronic inflammation and immune response modulation .
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of oxazepine compounds demonstrate notable antimicrobial properties. The compound's structure allows for interactions with microbial membranes and enzymes essential for survival .

Case Studies and Research Findings

  • Clinical Trials: The compound is currently being evaluated in phase II clinical trials for treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis (NCT02903966, NCT02776033) demonstrating its potential in therapeutic applications .
  • In Vitro Studies: In vitro assays have shown that the compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial dysfunction mechanisms .
  • Squalene Synthase Inhibition: Related compounds have been shown to inhibit squalene synthase, which is involved in cholesterol biosynthesis. This inhibition could have implications for managing hyperlipidemia and associated cardiovascular diseases .

Data Tables

Activity IC50 Value Target Reference
RIPK1 Inhibition1.0 nMReceptor-interacting protein
Antimicrobial ActivityVariesVarious pathogens
Squalene Synthase Inhibition90 - 170 nMSqualene synthase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several analogs, primarily differing in substituents on the benzenesulfonamide group and the oxazepine ring. Below is a detailed comparison based on molecular features and inferred physicochemical properties:

Substituent Analysis and Molecular Properties

Compound (CAS) Molecular Formula Molecular Weight Benzenesulfonamide Substituents Oxazepine Substituents Key Inferred Properties
Target Compound C₂₂H₂₇N₂O₅S* ~432.5* 4-methoxy-3-methyl 5-ethyl, 3,3-dimethyl Moderate lipophilicity; methoxy enhances solubility vs. longer alkoxy chains
921996-15-8 C₂₃H₃₀N₂O₅S 446.6 3-methyl-4-propoxy 5-ethyl, 3,3-dimethyl Increased lipophilicity due to propoxy; potential slower metabolism
921907-81-5 C₂₃H₃₀N₂O₄S 430.6 4-methyl 5-isopentyl, 3,3-dimethyl Higher lipophilicity (isopentyl); bulkier structure may reduce solubility
921996-09-0 C₂₀H₂₃ClN₂O₄S 422.9 2-methyl-5-chloro 5-ethyl, 3,3-dimethyl Electron-withdrawing Cl may enhance stability; potential toxicity concerns
921562-93-8 C₂₂H₂₆N₂O₃ 366.45 3,4-dimethylbenzamide (not sulfonamide) 5-ethyl, 3,3-dimethyl Benzamide group reduces acidity vs. sulfonamides; altered target selectivity

Note: The target compound’s molecular formula and weight are inferred from analogs due to incomplete data in the evidence.

Functional Group Impact

  • Methoxy vs. However, the propoxy group may enhance membrane permeability due to increased lipophilicity .
  • Chloro Substituent (CAS 921996-09-0): The 5-chloro group in this analog introduces electron-withdrawing effects, which could stabilize the sulfonamide’s negative charge, affecting binding to targets like carbonic anhydrase or dihydropteroate synthase .
  • Isopentyl vs.
  • Benzamide vs. Sulfonamide (CAS 921562-93-8): Replacing sulfonamide with benzamide eliminates the sulfonyl group’s acidity, likely reducing interactions with cationic binding pockets in biological targets .

Structural Characterization Methods

Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) are commonly employed to resolve the structures of such compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of benzoxazepine-sulfonamide hybrids typically involves multi-step protocols. For example, analogous compounds (e.g., substituted benzoxazepines) are synthesized via condensation reactions between sulfonamide intermediates and activated heterocyclic precursors. Key variables include:

  • Catalyst selection : Use of trichloroisocyanuric acid (TCICA) for efficient activation of carbonyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and yields .
  • Temperature control : Reactions are often conducted under reflux (80–100°C) to balance kinetics and side-product formation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR resolves substituent positions on the benzoxazepine and sulfonamide moieties. For example, methyl groups at C3 of the oxazepine ring appear as singlets near δ 1.2–1.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Accurately verifies molecular weight (expected ~450–500 g/mol) and fragmentation patterns .
  • HPLC-UV/ELSD : Quantifies purity (>95%) using C18 columns and isocratic elution with methanol/water .

Q. How can solubility and stability be evaluated under physiological conditions for in vitro studies?

  • Methodological Answer :

  • Solubility screening : Use a tiered approach: (1) DMSO stock solutions (10 mM), (2) dilution in PBS (pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation .
  • Stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • Hazard analysis : Conduct a pre-experiment risk assessment for reagents (e.g., acyl chlorides, TCICA) using SDS databases .
  • Engineering controls : Use fume hoods for volatile solvents (e.g., acetonitrile) and inert atmospheres (N2/Ar) for moisture-sensitive steps .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s bioactivity and target interactions?

  • Methodological Answer :

  • Structure preparation : Optimize the 3D geometry using density functional theory (DFT) at the B3LYP/6-31G* level .
  • Docking simulations : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Validate poses with molecular dynamics (MD) simulations in GROMACS .
  • SAR analysis : Compare docking scores of analogues (e.g., fluorinated or methoxy-substituted derivatives) to identify critical pharmacophores .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like assay sensitivity or batch effects .
  • Orthogonal validation : Confirm results with alternative methods (e.g., SPR for binding affinity if ELISA data conflict) .

Q. How can advanced spectroscopic methods (e.g., 2D-NMR or X-ray crystallography) elucidate stereochemical or tautomeric ambiguities?

  • Methodological Answer :

  • NOESY/ROESY : Identifies spatial proximities between protons, resolving chair conformations in the tetrahydrooxazepine ring .
  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to solve absolute configuration .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in this chemical series?

  • Methodological Answer :

  • Analog library synthesis : Prepare derivatives with systematic substitutions (e.g., ethyl → isopropyl, methoxy → ethoxy) .
  • Multiparametric assays : Test analogs against a panel of targets (e.g., enzymes, cell viability) and apply PCA to identify dominant bioactivity drivers .

Q. How can AI-driven automation enhance the compound’s synthetic or analytical workflows?

  • Methodological Answer :

  • Reaction prediction : Train machine learning models (e.g., ChemBERTa) on USPTO datasets to predict optimal reaction conditions .
  • Autonomous labs : Implement robotic platforms (e.g., Opentrons) for high-throughput screening of reaction variables .

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